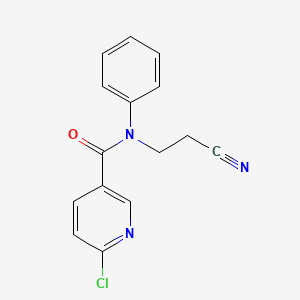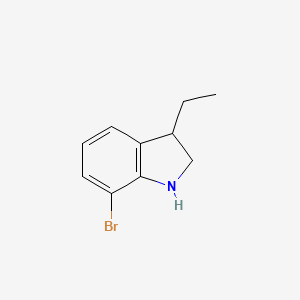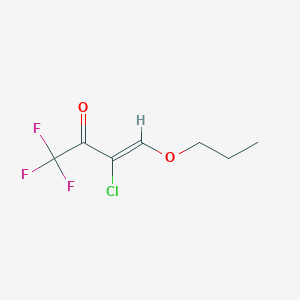![molecular formula C9H18N2O B13169075 N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)
N-[(3-Aminocyclopentyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Aminocyclopentyl)methyl]propanamide is a chemical compound with the molecular formula C₉H₁₈N₂O. It is characterized by the presence of an aminocyclopentyl group attached to a propanamide backbone. This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminocyclopentyl)methyl]propanamide typically involves the reaction of 3-aminocyclopentylmethanol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
N-[(3-Aminocyclopentyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N-[(3-Aminocyclopentyl)methyl]propanamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3-Aminocyclopentyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the aminocyclopentyl group.
Cyclopentylamine: Contains the cyclopentylamine group but lacks the propanamide structure.
N-Methylpropanamide: Similar in structure but with a methyl group instead of the aminocyclopentyl group.
Uniqueness
N-[(3-Aminocyclopentyl)methyl]propanamide is unique due to the presence of both the aminocyclopentyl and propanamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions and applications that are not possible with simpler or structurally different compounds.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
N-[(3-aminocyclopentyl)methyl]propanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12)11-6-7-3-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChIキー |
BRHVLAUFOQKBDN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCC1CCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)

![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)

amine](/img/structure/B13169010.png)









